GP(33-41) (Tfa) -

GP(33-41) (Tfa)

Catalog Number: EVT-10962043
CAS Number:
Molecular Formula: C48H70F3N11O15S
Molecular Weight: 1130.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GP(33-41) (Tfa) is a peptide consisting of nine amino acids, specifically the optimal sequence of the GP1 epitope derived from the lymphocytic choriomeningitis virus. Its full chemical designation is C48H70F3N11O15S, with a molecular weight of 1130.19 g/mol. The compound is classified as an antiviral agent and has shown effectiveness against various viruses, including those from the Arenavirus family and other pathogens like human immunodeficiency virus and hepatitis viruses .

Synthesis Analysis

The synthesis of GP(33-41) (Tfa) typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of a protected amino acid to a resin, followed by sequential coupling of additional amino acids using coupling reagents such as HATU or PyBOP. The final product is cleaved from the resin using trifluoroacetic acid, which also serves to deprotect side chains that were temporarily modified during synthesis. This method allows for precise control over the peptide sequence and structure, ensuring high purity and yield .

Technical Details

  • Solid-Phase Peptide Synthesis: Involves iterative cycles of deprotection and coupling.
  • Cleavage Conditions: Typically involves 50% trifluoroacetic acid in dichloromethane to ensure complete removal of protecting groups.
  • Purification: High-performance liquid chromatography is often employed to achieve the desired purity levels, typically exceeding 99% .
Molecular Structure Analysis

The molecular structure of GP(33-41) (Tfa) can be represented as follows:

  • Molecular Formula: C48H70F3N11O15S
  • Structural Features: The peptide exhibits a specific sequence that contributes to its biological activity, particularly in its interaction with major histocompatibility complex molecules.

Data

  • Molecular Weight: 1130.19 g/mol
  • Physical Appearance: White to off-white solid
  • Solubility: Soluble in water at concentrations around 1.82 mg/mL .
Chemical Reactions Analysis

GP(33-41) (Tfa) participates in several biochemical interactions, primarily through its binding to T cell receptors and major histocompatibility complex molecules. This interaction is crucial for T cell activation and subsequent immune response.

Reactions

  • Binding Affinity: The peptide binds to specific T cell receptors with varying degrees of agonism or antagonism, influencing T cell activation.
  • Stability in Solution: The stability of GP(33-41) (Tfa) in physiological conditions is critical for its efficacy in therapeutic applications .
Mechanism of Action

The mechanism of action for GP(33-41) (Tfa) involves its recognition by T cell receptors, which leads to T cell activation. Upon binding to major histocompatibility complex molecules on antigen-presenting cells, it triggers a cascade of immune responses aimed at targeting infected cells.

Process

Physical and Chemical Properties Analysis

GP(33-41) (Tfa) exhibits several notable physical and chemical properties:

  • Melting Point: Not explicitly stated but can be inferred based on similar peptides.
  • Solubility: Soluble in water, indicating good bioavailability for therapeutic applications.
  • Storage Conditions: Should be stored at -80°C for long-term stability; short-term storage at -20°C is also acceptable .

Relevant Data

  • Purity Level: Typically greater than 99%, ensuring minimal contamination.
  • Protonation State: The presence of trifluoroacetic acid affects the protonation state and solubility characteristics of the peptide .
Applications

GP(33-41) (Tfa) has significant applications in scientific research and therapeutic development:

  • Vaccine Development: Its role as an epitope makes it valuable in designing vaccines against lymphocytic choriomeningitis virus and potentially other viral infections.
  • Immunotherapy: Used in research focused on enhancing T cell responses against viral infections.
  • Model System for Peptide-Major Histocompatibility Complex Interactions: Serves as a model compound for studying T cell receptor interactions and immune signaling pathways .
Immunodominance and Epitope Characterization

Determinants of Major Histocompatibility Complex Class I (H-2Dᵇ) Restriction

Glycoprotein peptide 33-41 (GP33-41), with the amino acid sequence KAVYNFATC, represents an immunodominant epitope derived from the lymphocytic choriomeningitis virus glycoprotein. Its binding to the murine major histocompatibility complex class I molecule H-2Dᵇ is governed by stringent structural principles. The peptide interacts with the H-2Dᵇ binding groove through specific anchor residues: lysine (K) at position 5 (P5) and tyrosine (Y) at P8 serve as primary anchors, facilitating stable docking. Non-anchor residues, particularly valine (V) at P3 and phenylalanine (F) at P7, exert significant influence over binding stability through hydrophobic interactions and structural complementarity [7]. Dominant negative elements at non-anchor positions can abrogate binding even when anchor residues remain intact, as demonstrated by valine-to-alanine substitutions at position 35 (V35A), which reduce H-2Dᵇ affinity by >95% despite preserving anchor motifs [5] [6].

Table 1: Structural Determinants of GP33-41 Binding to H-2Dᵇ

Residue PositionAmino AcidRole in MHC BindingImpact of Mutation
P3 (Position 35)Valine (V)Hydrophobic stabilizationV35A: >95% binding loss
P5 (Anchor)Lysine (K)Primary anchorAbolishes binding if mutated
P7Phenylalanine (F)Aromatic stackingReduced stability if altered
P8 (Anchor)Tyrosine (Y)Primary anchorAbolishes binding if mutated
P9Cysteine (C)Disulfide dimerization riskC41M: Enhanced stability

The terminal cysteine (C41) in the native epitope promotes oxidative dimerization, impairing major histocompatibility complex presentation efficiency. Substitution to methionine (C41M) in the altered peptide ligand enhances peptide stability and H-2Dᵇ binding by preventing dimer formation [2] [8]. Reverse genetic studies confirm that engineered viruses carrying the V35A mutation evade cytotoxic T lymphocyte recognition due to disrupted major histocompatibility complex loading, establishing a direct causal link between binding affinity and immune evasion [5] [6].

Role in Cytotoxic T Lymphocyte Activation Landscapes

GP33-41 trifluoroacetate triggers cytotoxic T lymphocyte activation through T cell receptor-major histocompatibility complex interactions exhibiting force-dependent binding kinetics. Two-dimensional micropipette adhesion assays reveal distinct binding hierarchies among epitope variants:

  • GP33-41M (KAVYNFATM): Highest two-dimensional affinity (3.2 × 10⁻⁴ μm⁴), facilitating rapid immunological synapse formation
  • Native GP33-41 (KAVYNFATC): Intermediate affinity (1.8 × 10⁻⁴ μm⁴)
  • Extended GP33-43 (KAVYNFATCGI): Lowest affinity (0.9 × 10⁻⁴ μm⁴) but exhibits CD8 coreceptor synergy [2] [8]

Table 2: Biophysical and Functional Properties of GP33 Epitope Variants

Epitope Variant2D Affinity (μm⁴)CD8 Contribution to Bond LifetimeHalf-Maximal Sensitization (nM)
GP33-41M (KAVYNFATM)3.2 × 10⁻⁴3-fold0.9 ± 0.6
Native GP33-41 (KAVYNFATC)1.8 × 10⁻⁴5-fold2.5 ± 0.7
Extended GP33-43 (KAVYNFATCGI)0.9 × 10⁻⁴15-foldNot determined

The extended GP33-43 variant demonstrates mechanosensing behavior where force application prolongs bond lifetime through CD8 coreceptor recruitment. This 15-fold enhancement under mechanical load compensates for low basal affinity, illustrating how conformational flexibility enables T cell receptor triggering despite suboptimal binding [8]. During chronic lymphocytic choriomeningitis virus infection, cytotoxic T lymphocyte pressure selects for mutations in GP33-41 that reduce T cell receptor-major histocompatibility complex binding below the threshold for activation (adhesion frequency <0.2 at 50 contacts), permitting viral persistence. Longitudinal sequencing reveals non-synonymous mutations accumulate at >20-fold higher frequency in immunocompetent mice versus Rag2-deficient mice lacking cytotoxic T lymphocytes [1] [6].

Comparative Analysis with Variant Epitopes

Cross-Presentation Efficiency: Fibroblasts (MC57 cells) and dendritic cells exhibit differential processing of lymphocytic choriomeningitis virus epitopes. While dendritic cells effectively present GP33-41 and nucleoprotein 396-404, fibroblasts selectively present subdominant epitopes like GP276-286 due to proteasome composition variations. This cell-type-dependent processing influences immunodominance hierarchies during infection [4].

Mutation Tolerance in Overlapping Epitopes: The GP33-43 region encodes overlapping H-2Dᵇ and H-2Kᵇ-restricted epitopes. The V35A mutation abrogates H-2Dᵇ binding but preserves H-2Kᵇ presentation of the adjacent GP34-43 epitope. Consequently, variant viruses evade H-2Dᵇ-restricted cytotoxic T lymphocytes while remaining vulnerable to H-2Kᵇ-restricted responses, demonstrating how mutation effects are context-dependent based on neighboring epitopes [5].

Thermodynamic Stability: Compared to nucleoprotein 396-404, GP33-41 exhibits intermediate major histocompatibility complex dissociation kinetics. However, C-terminal modifications alter stability:

  • Native cysteine-containing peptide: Half-life <6 hours
  • Methionine-substituted analog: Half-life >12 hoursThis stability difference explains why the altered peptide ligand elicits stronger ex vivo T cell responses despite identical T cell receptor specificity [2] [8].

Immunodominance Hierarchy: During acute infection, GP33-specific cytotoxic T lymphocytes constitute 25-40% of the total CD8+ response, rivaled only by nucleoprotein 396-404. This dominance stems from:1) Precursor frequency of naïve T cells2) High major histocompatibility complex binding affinity relative to subdominant epitopes3) Efficient generation during viral protein processingEpitope escape mutations in chronic infection reduce GP33-specific cytotoxic T lymphocyte frequencies by >90%, confirming its centrality in antiviral immunity [5] [6].

Properties

Product Name

GP(33-41) (Tfa)

IUPAC Name

(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C48H70F3N11O15S

Molecular Weight

1130.2 g/mol

InChI

InChI=1S/C46H69N11O13S.C2HF3O2/c1-23(2)36(56-38(61)24(3)50-40(63)30(48)13-9-10-18-47)44(67)54-32(20-28-14-16-29(59)17-15-28)42(65)53-33(21-35(49)60)43(66)52-31(19-27-11-7-6-8-12-27)41(64)51-25(4)39(62)57-37(26(5)58)45(68)55-34(22-71)46(69)70;3-2(4,5)1(6)7/h6-8,11-12,14-17,23-26,30-34,36-37,58-59,71H,9-10,13,18-22,47-48H2,1-5H3,(H2,49,60)(H,50,63)(H,51,64)(H,52,66)(H,53,65)(H,54,67)(H,55,68)(H,56,61)(H,57,62)(H,69,70);(H,6,7)/t24-,25-,26+,30-,31-,32-,33-,34-,36-,37-;/m0./s1

InChI Key

QUQJHVQXOWYNHF-JCTXGVSPSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.